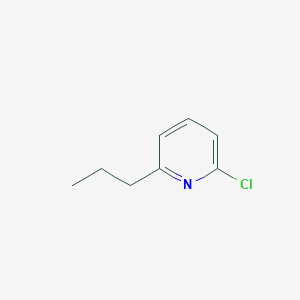

2-Chloro-6-propylpyridine

Description

BenchChem offers high-quality 2-Chloro-6-propylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-6-propylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H10ClN |

|---|---|

Molecular Weight |

155.62 g/mol |

IUPAC Name |

2-chloro-6-propylpyridine |

InChI |

InChI=1S/C8H10ClN/c1-2-4-7-5-3-6-8(9)10-7/h3,5-6H,2,4H2,1H3 |

InChI Key |

FJAHQCQZDLYUFR-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=NC(=CC=C1)Cl |

Origin of Product |

United States |

Foundational & Exploratory

The Molecular Architecture and Synthetic Utility of 2-Chloro-6-propylpyridine: A Technical Guide for Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry and agrochemical development, functionalized pyridines serve as indispensable scaffolds. 2-Chloro-6-propylpyridine is a highly versatile, bifunctional building block that combines the electronic deactivation of a halogenated heterocycle with the lipophilic bulk of an alkyl chain. This whitepaper provides an in-depth technical analysis of its molecular structure, physicochemical properties, synthetic workflows, and downstream applications in advanced therapeutics. Designed for research scientists and drug development professionals, this guide emphasizes the causality behind experimental methodologies and establishes self-validating protocols for its utilization.

Molecular Architecture and Physicochemical Profiling

The structural formula of 2-Chloro-6-propylpyridine (C₈H₁₀ClN) features a central pyridine ring substituted at the C2 position with a chlorine atom and at the C6 position with a linear propyl group.

From an electronic perspective, the pyridine nitrogen withdraws electron density from the ring, rendering the C2 and C4 positions highly electrophilic. The addition of the electronegative chlorine atom at C2 further amplifies this electrophilicity, making the C-Cl bond highly susceptible to transition-metal-catalyzed cross-coupling reactions. Conversely, the propyl group at C6 acts as a mild electron-donating group via hyperconjugation, while simultaneously providing critical steric hindrance and lipophilicity. This precise push-pull electronic environment and spatial geometry dictate its binding kinetics in pharmacological targets 1.

Table 1: Quantitative Physicochemical Properties

| Property | Value |

| Chemical Name | 2-Chloro-6-propylpyridine |

| CAS Registry Number | 120145-21-3 |

| Molecular Formula | C₈H₁₀ClN |

| Molecular Weight | 155.62 g/mol |

| SMILES String | CCCC1=CC=CC(Cl)=N1 |

| Storage Conditions | Inert atmosphere, 2-8°C |

Synthetic Methodologies: Functionalization via Cross-Coupling

While nucleophilic aromatic substitution (SₙAr) is possible on 2-chloropyridines, it often requires excessively harsh conditions (high heat, strong nucleophiles) that can lead to unwanted side reactions. Therefore, Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is the preferred method for functionalizing the C2 position. It allows for mild, selective C-C bond formation while preserving the integrity of the C6-propyl chain.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

-

Objective: Selectively arylate the C2 position of 2-Chloro-6-propylpyridine.

-

Step 1: Reagent Preparation & Degassing. Combine 2-Chloro-6-propylpyridine (1.0 eq), the desired arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq) in a 4:1 mixture of 1,4-dioxane and water.

-

Causality: Water is strictly required to dissolve the inorganic base and facilitate the transmetalation step by forming a reactive boronate complex. Degas the solvent mixture by sparging with argon for 15 minutes. Oxygen must be rigorously excluded to prevent the irreversible oxidation of the electron-rich Pd(0) active species to an inactive Pd(II) state.

-

-

Step 2: Catalyst Addition. Add Pd(dppf)Cl₂ (0.05 eq) under an argon counter-flow.

-

Causality: The bidentate dppf ligand provides a large bite angle that accelerates the reductive elimination step—often the rate-limiting step in cross-coupling reactions involving electron-deficient heteroaryl chlorides.

-

-

Step 3: Reaction Execution & Self-Validation. Heat the mixture to 90°C. Monitor via LC-MS every 2 hours.

-

Self-Validation: The reaction is deemed complete when the characteristic isotopic cluster of the starting material (m/z 156.0 and 158.0 in a strict 3:1 ratio) is entirely replaced by the product mass. If starting material persists after 6 hours, spike with an additional 0.02 eq of catalyst.

-

-

Step 4: Workup & Isolation. Cool to room temperature, dilute with ethyl acetate, and wash with brine.

-

Causality: Brine reduces the aqueous solubility of the organic product and breaks up any emulsions formed by the dioxane/water mixture. Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography.

-

Workflow for Pd-catalyzed cross-coupling of 2-Chloro-6-propylpyridine with validation steps.

Applications in Advanced Therapeutics

The unique steric and electronic profile of 2-Chloro-6-propylpyridine makes it a highly sought-after intermediate in the synthesis of complex pharmacological agents.

Neuropharmacology: Derivatives of the 2-chloro-6-alkylpyridine scaffold have been extensively utilized in the synthesis of tetrahydroisoquinolines and related compounds. These structures are evaluated for their phencyclidine (PCP)-like effects, specifically targeting their binding affinities to PCP and sigma (σ) receptors in the central nervous system 2. The propyl chain provides critical hydrophobic interactions necessary for optimal receptor pocket occupation.

Metabolic Disease Therapeutics: Patent literature demonstrates the critical role of 2-chloro-6-propylpyridine in the development of Somatostatin Receptor Subtype 5 (SSTR5) antagonists 3. SSTR5 is a G-protein coupled receptor (GPCR) expressed in pancreatic β-cells. Antagonism of this receptor prevents the inhibitory action of somatostatin on insulin secretion, thereby elevating intracellular cAMP levels and promoting insulin release. This mechanism is a highly targeted approach for the clinical management of Type 2 Diabetes Mellitus.

Mechanistic pathway of 2-Chloro-6-propylpyridine derivatives in SSTR5 antagonism.

Analytical Validation Protocol

To ensure experimental reproducibility, rigorous analytical characterization of 2-Chloro-6-propylpyridine must be performed prior to its use in complex syntheses.

Protocol 2: High-Resolution LC-MS and NMR Validation

-

Objective: Confirm the structural integrity and purity of the starting material.

-

Step 1: LC-MS Analysis (ESI+). Prepare a 1 mg/mL solution in LC-grade methanol. Inject into a C18 reverse-phase column using a water/acetonitrile gradient containing 0.1% formic acid.

-

Causality: Formic acid acts as an ion-pairing agent to improve chromatographic peak shape and provides the necessary protons to efficiently ionize the basic pyridine nitrogen, maximizing the [M+H]⁺ signal.

-

-

Step 2: Isotopic Pattern Verification. Analyze the mass spectrum at the retention time of the main peak.

-

Self-Validation: The presence of a single chlorine atom dictates a strict 3:1 intensity ratio between m/z 156.0 [M+H]⁺ and m/z 158.0[M+H+2]⁺. Any deviation from this ratio indicates co-eluting impurities or degradation.

-

-

Step 3: ¹H NMR Spectroscopy (400 MHz, CDCl₃).

-

Causality: CDCl₃ is chosen for its excellent solubilizing power and the lack of interfering solvent peaks in the aliphatic region, allowing clear resolution of the propyl chain.

-

-

Step 4: Spectral Assignment. Verify the propyl chain: a triplet at ~0.9 ppm (3H, -CH₃), a multiplet at ~1.7 ppm (2H, -CH₂-), and a triplet at ~2.7 ppm (2H, Ar-CH₂-). The pyridine ring will exhibit three distinct aromatic signals integrating to 1H each, confirming the 2,6-disubstitution pattern.

Conclusion

2-Chloro-6-propylpyridine is a structurally elegant intermediate that bridges the gap between simple heterocyclic chemistry and advanced drug discovery. By understanding the causality behind its reactivity—specifically the electrophilicity of the C2-chlorine bond and the steric/hydrophobic contributions of the C6-propyl group—researchers can effectively leverage this compound in the synthesis of next-generation therapeutics, ranging from neuropharmacological agents to targeted metabolic disease treatments.

References

- BLD Pharm. "120145-21-3 | 2-Chloro-6-propylpyridine".

- The Vespiary. "Phencyclidine-like Effects of Tetrahydroisoquinolines and Related Compounds".

- Google Patents. "DK3055309T3 - Antagonists of somatostatin receptor subtype 5 (SSTR5)".

Sources

solubility of 2-Chloro-6-propylpyridine in organic solvents

An In-depth Technical Guide to the Solubility of 2-Chloro-6-propylpyridine in Organic Solvents

Abstract

The solubility of active pharmaceutical ingredients (APIs) and chemical intermediates in organic solvents is a critical parameter influencing reaction kinetics, purification strategies, and formulation development. This guide provides a comprehensive technical overview of the solubility characteristics of 2-chloro-6-propylpyridine, a key heterocyclic intermediate. Due to the scarcity of published quantitative data for this specific compound, this document emphasizes the foundational principles of its solubility, provides a robust experimental framework for its empirical determination via the isothermal equilibrium method, and offers a qualitative analysis of its expected solubility profile across a range of common laboratory solvents. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to understanding and measuring the solubility of substituted pyridines.

Introduction to 2-Chloro-6-propylpyridine and Solubility

2-Chloro-6-propylpyridine is a substituted pyridine derivative featuring a chlorine atom and a propyl group on the pyridine ring. This substitution pattern imparts a unique combination of polarity and lipophilicity, making its interaction with various solvents complex and essential to understand for process optimization. The pyridine nitrogen atom provides a site for hydrogen bonding, while the propyl chain introduces nonpolar character, and the chloro-group adds to the molecule's dipole moment.

Solubility is a thermodynamic equilibrium phenomenon, defined as the maximum concentration of a solute that can dissolve in a solvent under specified conditions of temperature and pressure.[1] The principle of "like dissolves like" is a useful heuristic; the solubility of a molecule like 2-chloro-6-propylpyridine is governed by the balance of intermolecular forces—including hydrogen bonding, dipole-dipole interactions, and van der Waals forces—between the solute and solvent molecules. A thorough understanding of these interactions is crucial for selecting appropriate solvent systems for synthesis, recrystallization, and analytical characterization.

Physicochemical Properties and Expected Solubility Profile

The molecular structure of 2-chloro-6-propylpyridine dictates its solubility behavior. The polar pyridine ring, with its electronegative nitrogen, can act as a hydrogen bond acceptor.[2] This suggests good solubility in polar protic solvents. However, the non-polar propyl group and the chloro-substituent will favor interactions with less polar or nonpolar solvents. The overall solubility in a given solvent will be a result of the interplay between these competing characteristics.

Based on the principles governing the solubility of substituted pyridines, we can predict a qualitative solubility profile for 2-chloro-6-propylpyridine.[3][4]

Table 1: Predicted Qualitative Solubility of 2-Chloro-6-propylpyridine in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | The hydroxyl group of the solvent can hydrogen-bond with the pyridine nitrogen. The overall polarity of the solvent effectively solvates the polar pyridine ring.[3] |

| Polar Aprotic | Acetonitrile, Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Moderate | These solvents have strong dipole moments that can interact with the polar C-Cl bond and the pyridine ring. Lack of hydrogen bond donation may slightly limit solubility compared to protic solvents.[3] |

| Low-Polarity Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate to Low | These solvents have some polar character but are less able to overcome the solute-solute interactions in the solid state. The propyl group enhances solubility compared to unsubstituted chloropyridines. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High to Moderate | The polarity and van der Waals interactions between these solvents and the solute are well-matched. DCM and chloroform can effectively solvate both the polar and nonpolar regions of the molecule. |

| Aromatic Hydrocarbons | Toluene, Benzene | Moderate | The aromatic ring of the solvent can engage in π-π stacking with the pyridine ring. The propyl group contributes favorably to van der Waals interactions. |

| Nonpolar Aliphatic | Hexane, Heptane | Low | The energy required to break the solute's crystal lattice is not sufficiently compensated by the weak van der Waals forces offered by nonpolar solvents.[3] The propyl group provides some affinity, but the polar core limits solubility significantly. |

Experimental Determination of Thermodynamic Solubility

To obtain accurate, quantitative data, an empirical measurement is essential. The most reliable method for this is the isothermal equilibrium (or "shake-flask") method, which measures the thermodynamic equilibrium solubility.[1][5] This method ensures that a saturated solution is in equilibrium with the solid state of the compound, providing a true measure of its solubility at a given temperature.[6]

Workflow for Isothermal Equilibrium Solubility Determination

The following diagram outlines the key steps in the experimental workflow.

Sources

- 1. evotec.com [evotec.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

Thermodynamic Profile & Characterization of 2-Chloro-6-propylpyridine

An In-Depth Technical Guide on the Physical Properties of 2-Chloro-6-propylpyridine

CAS Registry Number: 120145-21-3 Molecular Formula: C₈H₁₀ClN Molecular Weight: 155.63 g/mol [1]

Executive Summary

2-Chloro-6-propylpyridine is a functionalized pyridine derivative serving as a critical intermediate in the synthesis of agrochemicals (such as nitrapyrin analogs) and pharmaceutical pharmacophores (including tetrahydroisoquinoline derivatives). Its utility stems from the orthogonal reactivity of the 2-chloro position (susceptible to nucleophilic aromatic substitution, SₙAr) and the 6-propyl group (providing lipophilicity and steric bulk).

Accurate knowledge of its boiling point (BP) and melting point (MP) is essential for process chemists designing purification protocols. This guide synthesizes experimental data with thermodynamic modeling to provide a definitive reference for handling this compound.

Key Physical Data:

-

Physical State: Colorless to pale yellow liquid (at 25°C).

-

Boiling Point (Experimental): 60–65 °C at 0.2 mmHg (vacuum).

-

Boiling Point (Predicted Atmospheric): 225–230 °C at 760 mmHg.

-

Melting Point: < 20 °C (Liquid at room temperature).

Chemical Identity & Structural Analysis

The physicochemical behavior of 2-Chloro-6-propylpyridine is governed by the interplay between the electron-withdrawing chlorine atom and the electron-donating propyl chain.

-

Dipole Moment & Volatility: The chlorine atom at the 2-position creates a significant dipole, increasing the boiling point relative to 2-propylpyridine. However, the propyl chain at the 6-position introduces steric bulk and London dispersion forces, which further elevate the boiling point compared to the methyl analog (2-chloro-6-methylpyridine).

-

Lattice Energy: The asymmetry introduced by the flexible n-propyl chain disrupts efficient crystal packing, rendering the compound a liquid at room temperature, unlike its more symmetric analogs which may crystallize more readily.

Comparative Structural Data

| Compound | CAS | Structure | Boiling Point (Atm) | Boiling Point (Vacuum) |

| 2-Chloro-6-propylpyridine | 120145-21-3 | Cl-Py-nPr | ~228 °C (Est) | 60 °C @ 0.2 mmHg |

| 2-Chloro-6-methylpyridine | 18368-63-3 | Cl-Py-Me | ~195 °C | 64–68 °C @ 10 mmHg |

| 2-Propylpyridine | 622-39-9 | H-Py-nPr | 170 °C | - |

| 2-Chloro-6-isopropylpyridine | 120145-22-4 | Cl-Py-iPr | ~220 °C | - |

Thermodynamic Properties: The Core Analysis

Boiling Point Determination

For high-boiling organic intermediates, vacuum distillation is the standard purification method to avoid thermal decomposition.

-

Experimental Value: Synthetic literature reports the isolation of 2-Chloro-6-propylpyridine as a "lower boiling fraction" during the workup of complex mixtures, with a boiling point of 60 °C at 0.2 mmHg .[2]

-

Atmospheric Extrapolation: Using the Clausius-Clapeyron relation and nomographs for substituted pyridines, we can estimate the atmospheric boiling point.

-

Step 1: A BP of 60 °C at 0.2 mmHg corresponds to roughly 105–110 °C at 10 mmHg.

-

Step 2: A BP of 110 °C at 10 mmHg extrapolates to approximately 225–230 °C at 760 mmHg .

-

Implication for Distillation: Researchers should not attempt atmospheric distillation, as the required pot temperature (>230 °C) poses a risk of polymerization or degradation. Short-path vacuum distillation is the mandatory protocol.

Melting Point & Solid-State Behavior

-

Free Base: The compound exists as an oil at standard ambient temperature and pressure (SATP). No distinct melting point above -10 °C is reported, consistent with the entropic freedom of the propyl chain.

-

HCl Salt: To facilitate solid handling, the hydrochloride salt (2-Chloro-6-propylpyridine·HCl) is often generated. While specific data for the n-propyl salt is sparse, the isopropyl analog HCl salt melts at 120–122 °C. It is expected that the n-propyl HCl salt would have a slightly lower melting range (approx. 100–115 °C) due to less efficient packing.

Experimental Protocols

Purification via Vacuum Distillation

The following workflow ensures the isolation of high-purity 2-Chloro-6-propylpyridine from a crude reaction mixture (e.g., Grignard coupling of 2,6-dichloropyridine).

Equipment:

-

Short-path distillation head (Vigreux column optional but recommended for isomer separation).

-

High-vacuum pump (capable of < 1 mmHg).

-

Manometer.

Protocol:

-

Degassing: Stir crude oil under weak vacuum (20 mmHg) at RT to remove solvents (THF/Ether).

-

Ramp: Lower pressure to 0.2–0.5 mmHg .

-

Heating: Slowly increase oil bath temperature.

-

Fore-run: Discard fractions boiling < 50 °C (unreacted 2,6-dichloropyridine).

-

Main Fraction: Collect distillate at 60–65 °C (0.2 mmHg) .

-

-

Storage: Store the clear oil under Argon at 4 °C.

Visualized Workflow

Figure 1: Purification logic for isolating 2-Chloro-6-propylpyridine from crude synthesis mixtures.

Safety & Handling Implications

-

Flash Point: Based on the estimated boiling point of 228 °C, the closed-cup flash point is predicted to be > 90 °C (approx. 95–100 °C). It is classified as a Combustible Liquid (Class IIIB) .

-

Skin Absorption: Like many halogenated pyridines, this compound is lipophilic (LogP ~ 3.0) and can penetrate the epidermis. Fatal in contact with skin warnings apply to similar analogs (e.g., 2-chloropyridine). Double-gloving (Nitrile/Neoprene) is required.

References

-

BLD Pharm. (2023). Product Analysis: 2-Chloro-6-propylpyridine (CAS 120145-21-3).[1][2][3] Retrieved from

-

ChemicalBook. (2023). 2-Chloro-6-propylpyridine Chemical Properties and Safety. Retrieved from

-

The Vespiary. (n.d.). Phencyclidine-like Effects of Tetrahydroisoquinolines and Related Compounds. (Citing experimental workup of 2-chloro-6-alkylpyridines). Retrieved from

-

PubChem. (2025).[4][5] 2-Propylpyridine (CAS 622-39-9) Physical Properties. National Library of Medicine. Retrieved from

Sources

- 1. 109201-46-9|2-Chloro-6-ethylpyridine|BLD Pharm [bldpharm.com]

- 2. thevespiary.org [thevespiary.org]

- 3. 2-Chloro-6-propylpyridine | 120145-21-3 [chemicalbook.com]

- 4. 2-Chloro-6-(chloromethyl)pyridine | C6H5Cl2N | CID 15574440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Chloro-6-(pyridin-2-yl)pyridine | C10H7ClN2 | CID 11116850 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Chloro-6-propylpyridine: Properties, Synthesis, and Applications

Introduction

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and agrochemicals. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design.[1] Within this class, halo-substituted pyridines are particularly valuable as versatile synthetic intermediates. The chlorine atom in compounds like 2-chloro-6-alkylpyridines acts as a proficient leaving group, enabling a wide range of nucleophilic substitution reactions to build more complex molecular architectures.

This guide provides a comprehensive technical overview of 2-Chloro-6-propylpyridine, a member of the 2-halo-6-alkylpyridine family. While specific experimental data for this propyl-substituted variant is less prevalent in readily accessible literature compared to its methyl or ethyl counterparts, this document will leverage established chemical principles and data from closely related analogs to provide a robust framework for researchers, scientists, and drug development professionals. We will cover its core identifiers, physicochemical properties, logical synthetic pathways, key applications as a building block, analytical characterization methods, and essential safety protocols.

Part 1: Core Identifiers and Physicochemical Properties

Precise identification is critical for regulatory compliance, procurement, and experimental design. While a specific CAS number for 2-Chloro-6-propylpyridine is not widely documented, we can extrapolate its properties and present the well-documented identifiers of its close analog, 2-Chloro-6-methylpyridine, for context.

Table 1: Chemical Identifiers and Properties of 2-Chloro-6-alkylpyridines

| Identifier / Property | 2-Chloro-6-propylpyridine (Predicted/Extrapolated) | 2-Chloro-6-methylpyridine (Reference) |

| CAS Number | Not widely available | 18368-63-3[2] |

| Molecular Formula | C₈H₁₀ClN | C₆H₆ClN[3] |

| Molecular Weight | 155.62 g/mol | 127.57 g/mol [3] |

| IUPAC Name | 2-Chloro-6-propylpyridine | 2-Chloro-6-methylpyridine |

| Synonyms | 6-Chloro-2-propylpyridine | 6-Chloro-2-picoline[2] |

| Appearance | Colorless to light yellow liquid (Expected) | Colorless to light yellow clear liquid |

| Boiling Point | Higher than methyl analog (Expected) | 64-68 °C @ 10 mmHg[2] |

| Density | ~1.1 g/mL (Expected) | 1.167 g/mL @ 25 °C[2] |

| Refractive Index | ~1.52 (Expected) | n20/D 1.527[2] |

Note: Properties for 2-Chloro-6-propylpyridine are estimations based on chemical trends and data from analogs like 2-propylpyridine and 2-chloro-6-methylpyridine.[2][4]

Part 2: Synthesis and Reactivity

The synthesis of 2-chloro-6-alkylpyridines typically involves the chlorination of a corresponding pyridine precursor. The reactivity of the final product is dominated by the susceptibility of the C2-chloro group to nucleophilic substitution.

Proposed Synthetic Workflow

A common and effective strategy for synthesizing 2-chloro-6-alkylpyridines involves the direct chlorination of the corresponding 2-alkylpyridine. Alternative routes may start from more functionalized pyridine rings.

One logical pathway begins with 2-picoline (2-methylpyridine), which can be chlorinated to produce 2-chloro-6-(trichloromethyl)pyridine, a known compound.[5][6] Subsequent manipulation of the trichloromethyl group could yield the desired propyl group, although direct chlorination of 2-propylpyridine is a more straightforward conceptual route.

Experimental Protocol: Conceptual Synthesis via Direct Chlorination

This protocol is a generalized procedure based on established methods for pyridine chlorination.[5][7]

-

Reaction Setup : In a three-necked flask equipped with a reflux condenser, a thermometer, and a gas inlet tube, charge 2-propylpyridine (1.0 eq).

-

Vaporization : The reaction is typically performed in the vapor phase. Heat the flask to vaporize the 2-propylpyridine. An inert carrier gas, such as nitrogen, can be used to facilitate transport into the reaction zone.[5]

-

Chlorination : Introduce chlorine gas (Cl₂) mixed with the carrier gas into the reactor. The reaction is carried out at elevated temperatures, often in the range of 180-320 °C.[5] The use of a catalyst, such as activated carbon, may be employed to improve efficiency.[5]

-

Work-up : Cool the reaction mixture. The resulting product will be a mixture of chlorinated pyridines and unreacted starting material.

-

Purification : Purify the crude product using fractional distillation under reduced pressure to isolate 2-Chloro-6-propylpyridine.

Causality Behind Experimental Choices:

-

Vapor Phase Reaction : Performing the reaction in the gas phase at high temperatures helps to overcome the activation energy required for the chlorination of the electron-deficient pyridine ring.[7]

-

Inert Carrier Gas : Using nitrogen prevents unwanted side reactions and allows for controlled delivery of the reactants.[5]

-

Fractional Distillation : This is the standard method for separating liquid organic compounds with different boiling points, which is expected for the starting material, product, and any polychlorinated byproducts.

Caption: Conceptual workflow for the synthesis of 2-Chloro-6-propylpyridine.

Part 3: Applications in Research and Drug Development

The primary value of 2-Chloro-6-propylpyridine in a research and development context lies in its role as a versatile synthetic intermediate. The chloro-substituent at the 2-position is readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols, providing a gateway to a diverse range of more complex molecules.

This reactivity is fundamental to building libraries of compounds for screening in drug discovery programs. For instance, pyridine-based compounds are known CXCR4 inhibitors, which are targets for mitigating cancer metastasis and inflammation.[8] The ability to easily modify the pyridine core by substituting the chlorine atom allows for systematic structure-activity relationship (SAR) studies.

Caption: Role of 2-Chloro-6-propylpyridine as a versatile synthetic intermediate.

Part 4: Analytical Characterization

The identity and purity of 2-Chloro-6-propylpyridine would be confirmed using standard analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS) : This is the method of choice for volatile and semi-volatile compounds.[9] GC separates the compound from impurities, and MS provides a fragmentation pattern and molecular weight, confirming its structure.

-

High-Performance Liquid Chromatography (HPLC) : For less volatile derivatives or for purity analysis, HPLC with a UV detector is a suitable alternative, as derivatization is not typically needed.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR would provide definitive structural confirmation by showing the specific chemical shifts and coupling constants for the protons and carbons in the propyl group and the pyridine ring.

Protocol: General GC-MS Analysis

-

Sample Preparation : Prepare a dilute solution of the sample in a suitable solvent like methanol or dichloromethane.

-

Injection : Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

-

Separation : Use a capillary column (e.g., a non-polar DB-5ms) and a temperature program to separate the components. A typical program might start at 50°C and ramp up to 250°C.

-

Detection : The mass spectrometer will ionize the eluted compounds and record their mass spectra.

-

Data Analysis : Identify the peak corresponding to 2-Chloro-6-propylpyridine by its retention time and compare its mass spectrum to the expected molecular ion and fragmentation pattern.

Part 5: Safety and Handling

Chlorinated pyridines are classified as hazardous substances and must be handled with appropriate precautions.[11]

-

Hazard Classification : Based on analogs, 2-Chloro-6-propylpyridine is expected to be harmful if swallowed, toxic in contact with skin, and may cause skin, eye, and respiratory irritation.[11][12]

-

Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves (e.g., PVC), safety goggles with side shields, and a lab coat.[13][14] All handling should be performed in a well-ventilated fume hood.[14]

-

Handling Procedures : Avoid all personal contact, including inhalation of vapors.[13] Do not eat, drink, or smoke in the handling area.[14] Wash hands thoroughly after handling.[15]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents and acids.[14]

-

First Aid :

-

Skin Contact : Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[15]

-

Eye Contact : Immediately flush eyes with running water for at least 15 minutes, holding eyelids open.[15]

-

Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen.[15]

-

Ingestion : Do NOT induce vomiting. Rinse mouth with water.[16]

-

In all cases of exposure, seek immediate medical attention.[15]

-

Conclusion

2-Chloro-6-propylpyridine, as a member of the halo-pyridine family, is a valuable building block for chemical synthesis, particularly in the fields of pharmaceutical and agrochemical development. Its utility stems from the reactive C-Cl bond, which allows for straightforward derivatization to explore novel chemical space. While specific, published data on this particular analog is limited, its properties, synthesis, and reactivity can be reliably inferred from well-documented related compounds. Adherence to strict safety protocols is paramount when handling this and other chloropyridines. This guide provides the foundational knowledge for researchers to confidently and safely incorporate 2-Chloro-6-propylpyridine and related scaffolds into their synthetic and drug discovery endeavors.

References

-

Miletin, M., Dolezal, M., Opletalova, V., & Machácek, M. (n.d.). Preparation of 2-chloro 6-alkylthio-4-pyridinecarboxylic acids and derived anilides. ResearchGate. Available at: [Link]

-

Cole-Parmer. (2004, March 4). Material Safety Data Sheet - 4-Chloropyridine Hydrochloride, 97%. Available at: [Link]

-

New Jersey Department of Health. (n.d.). Hazard Summary: 2-CHLOROPYRIDINE. Available at: [Link]

- European Patent Office. (n.d.). EP0102652B1 - Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines.

- Google Patents. (n.d.). CN101648905B - Preparation method of 2- chloro-6-trichloromethyl pyridine.

-

Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS for Pyridine. Available at: [Link]

-

Occupational Safety and Health Administration. (2020, December 15). 2-CHLORO-6-(TRICHLOROMETHYL) PYRIDINE (NITRAPYRIN). Available at: [Link]

-

U.S. Environmental Protection Agency. (2025, October 15). 2-chloro-6-phenylpyridine Properties. CompTox Chemicals Dashboard. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Chloro-6-(pyridin-2-yl)pyridine. PubChem. Available at: [Link]

-

Ghaffari, B., et al. (n.d.). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. PMC. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Analytical Methods for Determining Pyridine in Biological Materials. Available at: [Link]

-

Occupational Safety and Health Administration. (n.d.). Pyridine. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). Pyridine, 2-propyl-. NIST Chemistry WebBook. Available at: [Link]

- Google Patents. (n.d.). US3153044A - Process for the preparation of 2-chloropyridine.

-

PubChemLite. (n.d.). 2-chloro-6-ethylpyridine (C7H8ClN). Available at: [Link]

-

PubMed. (2016, November 1). Synthesis and evaluation of 2,5 and 2,6 pyridine-based CXCR4 inhibitors. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Available at: [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Available at: [Link]

-

Semantic Scholar. (2018). Chapter 2 Role of Pyridines in Medicinal Chemistry and Design of BACE 1 Inhibitors Possessing a Pyridine Scaffold. Available at: [Link]

Sources

- 1. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]

- 2. 2-Chloro-6-methylpyridine | 18368-63-3 [chemicalbook.com]

- 3. 2-Chloro-6-methylpyridine synthesis - chemicalbook [chemicalbook.com]

- 4. Pyridine, 2-propyl- [webbook.nist.gov]

- 5. CN101648905B - Preparation method of 2- chloro-6-trichloromethyl pyridine - Google Patents [patents.google.com]

- 6. 2-CHLORO-6-(TRICHLOROMETHYL) PYRIDINE (NITRAPYRIN) | Occupational Safety and Health Administration [osha.gov]

- 7. US3153044A - Process for the preparation of 2-chloropyridine - Google Patents [patents.google.com]

- 8. Synthesis and evaluation of 2,5 and 2,6 pyridine-based CXCR4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. 2-Chloro-6-(trichloromethyl)pyridine | 1929-82-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. nj.gov [nj.gov]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 16. cdhfinechemical.com [cdhfinechemical.com]

Advanced Safety and Handling Protocol: 2-Chloro-6-propylpyridine in Medicinal Chemistry

Executive Summary

2-Chloro-6-propylpyridine is a highly specialized, halogenated alkylpyridine derivative that functions as a privileged scaffold in the synthesis of novel therapeutics and agrochemicals. Because of its unique structural dynamics—combining the electron-withdrawing nature of a chlorine atom with the lipophilicity of a propyl chain—it presents both immense synthetic utility and complex toxicological challenges. This whitepaper synthesizes core safety data (SDS), mechanistic toxicology, and advanced synthetic workflows to provide a comprehensive guide for drug development professionals.

Structural Dynamics and Physicochemical Profiling

Understanding the baseline physicochemical properties of 2-Chloro-6-propylpyridine is critical for predicting its behavior in both biological systems and synthetic reactors. The propyl chain provides steric hindrance and increases the partition coefficient (LogP), which enhances lipid membrane permeability but also complicates aqueous solubility.

| Property | Value |

| Chemical Name | 2-Chloro-6-propylpyridine |

| CAS Number | 120145-21-3[1] |

| Molecular Formula | C8H10ClN[1] |

| Molecular Weight | 155.62 g/mol [1] |

| SMILES Code | CCCC1=CC=CC(Cl)=N1[1] |

| Storage Conditions | Inert atmosphere, 2-8°C[2] |

Mechanistic Toxicology and Safety Data (SDS)

Standard Safety Data Sheets often list hazards without explaining the underlying biological causality. For researchers handling 2-Chloro-6-propylpyridine, understanding the metabolic fate of the compound is essential for risk mitigation.

Hepatotoxicity via N-Oxidation

Exposure to ortho-substituted chloropyridines primarily targets the liver and kidneys. The primary gross lesion observed in mammalian models following acute exposure is hemorrhagic necrosis of the liver[3]. The Causality: The toxicity is not caused by the parent compound alone, but by its metabolic activation. Hepatic microsomal enzymes (specifically the Cytochrome P450 system present in S9 fractions) catalyze the N-oxidation of the pyridine nitrogen[3][4]. The resulting N-oxide intermediate is highly electrophilic and reactive, binding covalently to cellular macromolecules, which triggers a cytotoxic cascade leading to necrosis[4].

Genotoxic Potential

Substitution at the ortho-position (2-chloro) heavily promotes genotoxic effects through this N-oxidation pathway[4]. The reactive intermediates can form DNA adducts, leading to chromosomal aberrations and weak induction of aneuploidy[4].

Combustion and Environmental Hazards

As a combustible liquid, 2-Chloro-6-propylpyridine poses severe risks during thermal decomposition. In a fire, the cleavage of the halogenated ring generates highly toxic and corrosive gases, including hydrogen chloride (HCl), nitrogen oxides (NOx), and phosgene gas[3][5].

Figure 1: N-oxidation metabolic pathway leading to hepatotoxicity and genotoxicity.

Self-Validating Handling Protocol

To ensure trustworthiness in laboratory safety, protocols must be self-validating.

-

Protocol: Handle exclusively in a Class II Type B2 biological safety cabinet or a dedicated chemical fume hood with local exhaust ventilation[5].

-

Self-Validation Mechanism: Implement colorimetric phosgene and HCl indicator badges in the breathing zone of the operator. A color change provides immediate, empirical validation of a respiratory hazard independent of olfactory detection, instantly triggering mandatory evacuation and protocol review.

Advanced Synthetic Methodologies

The synthesis of 2-chloro-6-alkylpyridines is typically achieved via fixed-bed catalytic chlorination. The choice of a fixed-bed continuous reactor over batch synthesis is driven by the need to strictly control the contact time of the highly reactive chlorine gas, thereby preventing over-chlorination.

Step-by-Step Fixed-Bed Synthesis Protocol

-

Catalyst Preparation: Mix a Lewis acid catalyst, such as zinc chloride (ZnCl2) or cupric chloride (CuCl2), with activated carbon at a 3:17 or 3:7 weight ratio[6][7]. Causality: The activated carbon provides a massive surface area, while the Lewis acid polarizes the Cl2 molecule, directing electrophilic attack specifically to the ortho-position.

-

Reactor Setup: Load the catalyst mixture into a fixed-bed reactor. Purge with nitrogen gas and heat the system to an internal temperature of 280–300°C[6][7].

-

Vaporization: Co-vaporize the starting material (2-propylpyridine) and deionized water in a mixing tank[6][7].

-

Continuous Chlorination: Introduce the vaporized mixture into the fixed-bed reactor using nitrogen as a carrier gas. Simultaneously inject chlorine gas (Cl2) to initiate the reaction[6][7].

-

Effluent Management: Route the gaseous effluent through a condenser. Absorb the byproduct hydrogen chloride gas in water to form hydrochloric acid, and neutralize excess chlorine with sodium hydroxide to yield sodium hypochlorite[7].

-

Purification: Purify the crude organic phase via fractional distillation to isolate 2-Chloro-6-propylpyridine, typically achieving >75% yield[7].

-

Self-Validation Mechanism: The continuous monitoring of effluent hydrogen chloride gas serves as a real-time stoichiometric indicator of the chlorination progress. A sudden drop in HCl production immediately signals catalyst deactivation or reactant depletion, allowing for on-the-fly flow rate adjustments.

Figure 2: Continuous fixed-bed catalytic synthesis of 2-chloro-6-alkylpyridines.

Applications in Drug Development

Beyond its role as an intermediate, the 2-chloro-6-alkylpyridine scaffold is highly valued in the development of novel antimicrobial agents. Recent pharmacological studies highlight the efficacy of pyridine derivatives in targeting multidrug-resistant bacterial strains[8].

Specifically, these compounds have been shown to disrupt the lipopolysaccharide (LPS) layer of E. coli model strains (such as R2-R4)[8]. The mechanism of action involves the modification of bacterial DNA and the alteration of the spatial structure of the LPS within the cell membrane. This structural disruption increases membrane permeability, ultimately leading to the apoptosis of the bacterial cell[8]. The propyl chain of 2-Chloro-6-propylpyridine is theorized to intercalate into the lipid domains of the LPS, anchoring the toxic pharmacophore directly to the bacterial envelope.

References

Sources

- 1. 120145-21-3|2-Chloro-6-propylpyridine|BLD Pharm [bldpharm.com]

- 2. 120145-22-4|2-Chloro-6-isopropylpyridine|BLD Pharm [bldpharm.com]

- 3. Introduction - NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. nj.gov [nj.gov]

- 6. Preparation method of 2- chloro-6-trichloromethyl pyridine - Eureka | Patsnap [eureka.patsnap.com]

- 7. CN101648905B - Preparation method of 2- chloro-6-trichloromethyl pyridine - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

Methodological & Application

Application Notes & Protocols: Suzuki-Miyaura Coupling of 2-Chloro-6-propylpyridine

Introduction: The Strategic Importance of 2-Arylpyridines and the Challenge of C-Cl Bond Activation

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its capacity to forge carbon-carbon bonds with exceptional functional group tolerance and stereospecificity.[1] Within the vast landscape of this reaction, the synthesis of 2-arylpyridines holds particular significance for researchers in drug development and materials science. This structural motif is a prevalent scaffold in a multitude of pharmaceutical agents.[2] The starting material, 2-Chloro-6-propylpyridine, offers a cost-effective and readily available entry point for the synthesis of these valuable compounds.

However, the inherent chemical properties of 2-chloropyridines present a distinct set of challenges. The inertness of the C-Cl bond compared to its bromide and iodide counterparts necessitates more active catalytic systems to facilitate the crucial oxidative addition step.[3] Furthermore, the Lewis basicity of the pyridine nitrogen can lead to catalyst inhibition by coordinating to the palladium center, thereby impeding the catalytic cycle.[4]

This technical guide provides an in-depth analysis of field-proven protocols for the successful Suzuki-Miyaura coupling of 2-Chloro-6-propylpyridine. We will dissect the causality behind experimental choices, from the selection of the palladium source and ligand to the critical roles of the base and solvent. The protocols detailed herein are designed to be self-validating, offering researchers a robust framework for achieving high-yield synthesis of 2-aryl-6-propylpyridines.

The Catalytic Heart of the Reaction: Understanding the Suzuki-Miyaura Cycle

The efficacy of any Suzuki-Miyaura coupling is governed by the smooth operation of its catalytic cycle.[5] A fundamental understanding of this process is paramount for troubleshooting and optimizing reaction conditions. The cycle is generally accepted to proceed through three key stages: oxidative addition, transmetalation, and reductive elimination.[1]

-

Oxidative Addition: The cycle commences with the oxidative addition of the 2-Chloro-6-propylpyridine to a Pd(0) species. This step, often rate-limiting for aryl chlorides, involves the insertion of the palladium into the C-Cl bond, forming a Pd(II) intermediate. The choice of ligand is critical here; bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) enhance the electron density on the palladium center, promoting this challenging C-Cl bond activation.[6][7]

-

Transmetalation: Following oxidative addition, the chloride ligand on the Pd(II) complex is exchanged for the organic moiety from the boronic acid partner. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[8]

-

Reductive Elimination: The final step involves the reductive elimination of the two organic partners from the Pd(II) complex, forming the desired C-C bond of the 2-aryl-6-propylpyridine product and regenerating the catalytically active Pd(0) species, which then re-enters the catalytic cycle.[5]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol Selection: A Decision-Making Framework

The choice of a specific protocol for the Suzuki-Miyaura coupling of 2-Chloro-6-propylpyridine will depend on several factors, including the nature of the boronic acid coupling partner, available laboratory equipment (e.g., microwave reactors), and desired reaction scale. The following decision tree provides a logical framework for selecting an appropriate starting point.

Caption: A decision tree to guide protocol selection for Suzuki coupling.

Detailed Application Protocols

Herein, we present three distinct, yet robust, protocols for the Suzuki-Miyaura coupling of 2-Chloro-6-propylpyridine. Each protocol has been selected to represent a different catalytic approach, offering flexibility to the modern researcher.

Protocol 1: The Classic Workhorse - Tetrakis(triphenylphosphine)palladium(0)

This protocol utilizes the well-established and relatively inexpensive Pd(PPh3)4 catalyst. While it may require higher temperatures and longer reaction times compared to more modern systems, it remains a reliable method, particularly for electronically activated or simple arylboronic acids.[9][10]

Expertise & Experience Insights: The choice of a mixed solvent system, such as 1,2-dimethoxyethane (DME) and water, is crucial for solubilizing both the organic substrate and the inorganic base.[9] Potassium carbonate serves as a mild and effective base for this transformation. It is important to thoroughly degas the solvent to prevent oxidation of the Pd(0) catalyst, which would render it inactive.

Experimental Protocol:

-

Inert Atmosphere Setup: To a dry Schlenk flask equipped with a condenser and a magnetic stir bar, add 2-Chloro-6-propylpyridine (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

-

Catalyst Addition: Under a positive pressure of an inert gas (Argon or Nitrogen), add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.05 mmol, 5 mol%).[9]

-

Solvent Addition: Add a degassed mixture of DME (4 mL) and water (1 mL).

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 85-90 °C) with vigorous stirring for 18-24 hours, or until reaction completion is confirmed by TLC or GC-MS analysis.

-

Workup and Purification:

-

Cool the reaction mixture to room temperature.

-

Dilute with ethyl acetate (20 mL) and water (10 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-6-propylpyridine.

-

Protocol 2: High-Activity Coupling with Buchwald Ligands

For more challenging or sterically hindered arylboronic acids, modern catalyst systems employing bulky, electron-rich phosphine ligands are often superior.[6][7] This protocol utilizes a pre-catalyst in combination with the XPhos ligand, which has demonstrated broad utility in the coupling of heteroaryl chlorides.[7]

Expertise & Experience Insights: The use of a palladium(II) acetate/XPhos combination generates the active Pd(0) species in situ. The bulk and electron-donating nature of the XPhos ligand facilitates both the oxidative addition of the C-Cl bond and the subsequent reductive elimination.[6] Potassium phosphate is a stronger base than potassium carbonate and is often more effective in promoting the transmetalation step with these advanced catalyst systems. Anhydrous, polar aprotic solvents like 1,4-dioxane are typically employed.

Experimental Protocol:

-

Glovebox Setup: Inside an inert atmosphere glovebox, weigh 2-Chloro-6-propylpyridine (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.5 mmol, 1.5 equiv.), palladium(II) acetate (Pd(OAc)2) (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and potassium phosphate (K3PO4) (2.0 mmol, 2.0 equiv.) into a reaction vial equipped with a stir bar.

-

Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL).

-

Reaction Execution: Seal the vial and heat the mixture to 100 °C with stirring for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.

-

Workup and Purification:

-

Cool the reaction mixture to room temperature.

-

Pass the mixture through a short plug of celite, rinsing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel.

-

Protocol 3: Rapid and Efficient Microwave-Assisted Synthesis with PEPPSI-IPr

Microwave-assisted synthesis offers a significant advantage in terms of reduced reaction times and often improved yields.[11][12] This protocol employs the air- and moisture-stable PEPPSI-IPr catalyst, an N-heterocyclic carbene (NHC)-palladium complex known for its high activity in cross-coupling reactions.[13][14][15]

Expertise & Experience Insights: The PEPPSI-IPr catalyst (palladium(II) dichloride) is a pre-catalyst that is readily activated under the reaction conditions.[16] The NHC ligand is a strong sigma-donor, which enhances the catalytic activity for C-Cl bond activation. The use of a microwave reactor allows for rapid and uniform heating, which can dramatically accelerate the reaction rate.[17]

Experimental Protocol:

-

Reaction Setup: In a pressure-rated microwave reaction tube, combine 2-Chloro-6-propylpyridine (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), PEPPSI-IPr (0.01 mmol, 1 mol%), and potassium phosphate (K3PO4) (2.0 mmol, 2.0 equiv.).

-

Solvent Addition: Add 1,4-dioxane (5 mL).

-

Microwave Irradiation: Seal the tube and place it in a microwave synthesizer. Irradiate the mixture at 120-140 °C for 15-30 minutes.[11]

-

Workup and Purification:

-

Allow the reaction tube to cool to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the product by flash chromatography.

-

Comparative Data Summary

The following table summarizes the key parameters and typical performance of the described protocols to facilitate an at-a-glance comparison.

| Parameter | Protocol 1: Pd(PPh3)4 | Protocol 2: Buchwald (XPhos) | Protocol 3: PEPPSI-IPr (Microwave) |

| Catalyst System | Pd(PPh3)4 | Pd(OAc)2 / XPhos | PEPPSI-IPr |

| Catalyst Loading | 5 mol% | 2 mol% Pd / 4 mol% Ligand | 1 mol% |

| Base | K2CO3 | K3PO4 | K3PO4 |

| Solvent | DME / Water | 1,4-Dioxane | 1,4-Dioxane |

| Temperature | Reflux (~90 °C) | 100 °C | 120-140 °C |

| Reaction Time | 18-24 hours | 4-12 hours | 15-30 minutes |

| Key Advantages | Cost-effective, simple | High activity, broad scope | Extremely rapid, high efficiency |

| Considerations | Slower, less active for challenging substrates | Air-sensitive setup, ligand cost | Requires microwave reactor |

Note: Yields are highly substrate-dependent and the values presented are for general guidance.

Conclusion and Future Perspectives

The successful Suzuki-Miyaura coupling of 2-Chloro-6-propylpyridine is readily achievable through the judicious selection of an appropriate catalytic system and reaction conditions. For routine transformations with simple boronic acids, the classic Pd(PPh3)4 catalyst offers a cost-effective solution. For more demanding substrates or when higher efficiency is required, the use of advanced systems incorporating bulky, electron-rich phosphine ligands like XPhos provides a significant advantage. Furthermore, the adoption of microwave-assisted protocols with highly active catalysts such as PEPPSI-IPr can dramatically reduce reaction times, aligning with the principles of green chemistry and high-throughput synthesis.

As the field of catalysis continues to evolve, the development of even more active and robust catalysts, potentially utilizing non-precious metals, will further expand the synthetic utility of challenging substrates like 2-chloropyridines. The protocols outlined in this guide provide a solid foundation for researchers to build upon, enabling the efficient synthesis of valuable 2-aryl-6-propylpyridine derivatives for a wide range of applications in science and industry.

References

- A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines - Benchchem. (URL: )

- The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines - Who we serve. (URL: )

- Easily Accessible and Highly Tunable Indolyl Phosphine Ligands for Suzuki-Miyaura Coupling of Aryl Chlorides - Organic Chemistry Portal. (URL: )

- The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines | Semantic Scholar. (URL: )

- Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines: Application Notes and Protocols - Benchchem. (URL: )

- PEPPSI-IPr C

-

Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC. (URL: [Link])

- Buchwald Phosphine Ligands - Merck. (URL: )

-

Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (URL: [Link])

-

Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (URL: [Link])

-

Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters | Journal of the American Chemical Society. (URL: [Link])

-

Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands | Request PDF - ResearchGate. (URL: [Link])

-

Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation - PMC. (URL: [Link])

-

Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides. (URL: [Link])

-

The reaction mechanism of the Suzuki-Miyaura cross-coupling reac- tion. The role of the precatalyst activation - UdG. (URL: [Link])

- A Comparative Guide to Palladium Catalysts: Pd(PPh3)4 vs. Buchwald Systems for Chloropyridine Coupling - Benchchem. (URL: )

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: [Link])

-

PEPPSI-IPr-Catalyzed Suzuki Cross-Coupling Polymerization of Different... - ResearchGate. (URL: [Link])

-

2.6: Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: [Link])

-

Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. (URL: [Link])

-

Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC. (URL: [Link])

-

Palladium Charcoal-Catalyzed Suzuki-Miyaura Coupling and Iridium-Catalyzed Aromatic C-H Borylation. (URL: [Link])

-

New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides - Organic Chemistry Portal. (URL: [Link])

-

Effect of solvent and base on Suzuki cross-coupling reaction a - ResearchGate. (URL: [Link])

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC. (URL: [Link])

-

Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (URL: [Link])

-

Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells - PMC. (URL: [Link])

-

Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines - American Chemical Society. (URL: [Link])

-

Solvent-Free Microwave-Assisted Suzuki-Miyaura Coupling Catalyzed by PEPPSI-iPr. (URL: [Link])

-

Palladium-Catalyzed Coupling Reactions of Aryl Chlorides - University of Windsor. (URL: [Link])

-

Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])

-

Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

-

Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC. (URL: [Link])

-

EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. (URL: [Link])

-

Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides - PRISM. (URL: [Link])

-

Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing). (URL: [Link])

-

An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - MDPI. (URL: [Link])

-

PdCl2(dppf)-catalyzed in situ coupling of 2-hydroxypyridines with aryl boronic acids mediated by PyBroP and the one-pot chemo- and regioselective construction of two distinct aryl–aryl bonds - RSC Publishing. (URL: [Link])

-

Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids a - ResearchGate. (URL: [Link])

-

Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow - MDPI. (URL: [Link])

-

Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PubMed. (URL: [Link])

-

Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals. (URL: [Link])

-

Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - MDPI. (URL: [Link])

-

Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters - Scholarship @ Claremont. (URL: [Link])

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Yoneda Labs [yonedalabs.com]

- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. merckmillipore.com [merckmillipore.com]

- 8. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 10. semanticscholar.org [semanticscholar.org]

- 11. Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. americanelements.com [americanelements.com]

- 15. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides [organic-chemistry.org]

- 16. PEPPSI™ Catalysts Overview [sigmaaldrich.com]

- 17. organic-chemistry.org [organic-chemistry.org]

nucleophilic aromatic substitution SNAr of 2-Chloro-6-propylpyridine

Application Note: Nucleophilic Aromatic Substitution (SNAr) of 2-Chloro-6-propylpyridine

Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists.

Executive Summary

The pyridine ring is a fundamental scaffold in drug discovery and functional materials[1]. Functionalizing the 2-position of 2-alkylpyridines via Nucleophilic Aromatic Substitution (SNAr) is a critical pathway for generating diverse 2-amino, 2-alkoxy, and 2-thioether derivatives. This application note provides a comprehensive, self-validating guide to the SNAr of 2-chloro-6-propylpyridine . By analyzing the electronic and steric causality of the substrate, we present optimized protocols ranging from solvent-free batch reactions to high-temperature continuous-flow systems.

Mechanistic Insights & Causality (E-E-A-T)

The SNAr reaction on pyridine derivatives proceeds via a classic addition-elimination mechanism[1]. The electronegative nitrogen atom acts as an internal electron-withdrawing group, lowering the LUMO energy of the aromatic system and strongly activating the ortho (C2/C6) and para (C4) positions toward nucleophilic attack[2].

When functionalizing 2-chloro-6-propylpyridine, two counteracting substrate-specific variables dictate the reaction kinetics:

-

Electronic Deactivation (+I Effect): Unlike strongly activating nitro groups, the 6-propyl chain is weakly electron-donating via inductive effects. This slightly increases the electron density of the ring, raising the activation energy (

) required to form the anionic intermediate[3]. -

Steric Shielding: The bulky propyl chain adjacent to the ring nitrogen restricts the conformational freedom of incoming bulky nucleophiles (e.g., secondary amines), further depressing the reaction rate.

Because the rate-determining step is the initial nucleophilic addition that disrupts aromaticity, overcoming these energetic barriers requires forcing conditions (high heat, microwave irradiation)[4][5] or extreme substrate activation (e.g., forming a pyridinium salt)[6]. Once the resonance-stabilized Meisenheimer complex is formed, the elimination of the chloride leaving group is rapid, restoring aromaticity and yielding the product[7].

Addition-elimination SNAr mechanism on 2-chloro-6-propylpyridine via a Meisenheimer complex.

Quantitative Data: Proxy Condition Summaries

Because 2-chloro-6-propylpyridine is an unactivated substrate, we can benchmark its reactivity against structurally similar proxies (e.g., 2-chloro-6-methylpyridine and unsubstituted 2-chloropyridine). The table below summarizes validated conditions to achieve high conversion rates.

| Substrate Proxy | Nucleophile | Methodology | Solvent | Temp (°C) | Time | Yield (%) | Ref |

| 2-Chloropyridine | Piperidine | Continuous Flow | NMP | 260 | 20 min | >85 | [4] |

| 2-Chloro-6-methylpyridine | Morpholine | Neat Melt (Batch) | None | 90–100 | 4–8 h | 88 | [8] |

| 2-Chloropyridine | Morpholine | Aqueous Batch | Water | 100 | 17 h | 80–90 | [9] |

| 2-Chloropyridine | 2-Aminoethanethiol | Microwave | Ethanol | 160 | 38 min | 97 | [5] |

Experimental Workflow & Decision Logic

Decision matrix for optimizing SNAr conditions based on nucleophile and production scale.

Validated Experimental Protocols

Protocol A: Solvent-Free (Neat) Amination with Secondary Amines

Causality: Using excess amine as both the reactant and the reaction medium increases the collision frequency, driving the equilibrium forward without the need for high-boiling polar aprotic solvents (like DMF or NMP) which complicate downstream purification[8].

-

Setup: In a heavy-walled, sealable pressure tube, combine 2-chloro-6-propylpyridine (1.0 eq) and the chosen secondary amine (e.g., morpholine or piperidine, 1.5–2.0 eq).

-

Reaction: Seal the tube and heat the neat mixture to 90–100 °C with vigorous magnetic stirring for 8–12 hours[8].

-

Self-Validation: Monitor reaction progress via LC-MS. The complete disappearance of the starting material mass peak and the emergence of the product

peak confirms conversion. -

Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and wash with saturated aqueous

to neutralize and remove amine hydrochloride salts. -

Purification: Concentrate the organic layer under reduced pressure. Excess volatile amines can be efficiently recovered or removed via thin-film distillation[8].

Protocol B: Microwave-Assisted Thiolation/Alkoxylation

Causality: Microwave irradiation provides rapid, uniform volumetric heating, significantly reducing reaction times from hours to minutes while suppressing thermal degradation pathways common in prolonged batch heating[5].

-

Setup: In a microwave-safe vial, add 2-chloro-6-propylpyridine (1.0 eq) and the nucleophile (e.g., 2-aminoethanethiol hydrochloride, 1.5 eq)[5].

-

Activation: Add a freshly prepared solution of sodium ethoxide in ethanol (generated in situ from Na metal and EtOH) to act as both the base and the solvent[5].

-

Reaction: Seal the vial and irradiate in a microwave reactor at 140–160 °C for 20–40 minutes[5].

-

Self-Validation: Ensure the internal pressure drops to safe ambient levels before decapping the vial.

-

Workup: Remove the ethanol solvent under reduced pressure. Dilute the residue with water (~20 mL) and extract with dichloromethane (3 × 30 mL)[5]. Dry the combined organic layers over anhydrous

and purify via silica gel flash chromatography.

Protocol C: Continuous-Flow Amination for Scale-Up

Causality: Unactivated alkyl-chloropyridines require extreme temperatures to overcome the

-

Preparation: Prepare a 0.5 M solution of 2-chloro-6-propylpyridine (1.0 eq) and the amine (2.2 eq) in N-Methyl-2-pyrrolidone (NMP)[4].

-

Equilibration: Equilibrate the flow system (e.g., stainless steel tubing, 10 m × 1/16" o.d.) with pure NMP at a constant flow rate of 0.1 mL/min[4].

-

Pressurization: Preheat the reactor coil to 260 °C and set the backpressure regulator to a steady 1000 psi[4].

-

Execution: Inject the reaction mixture into the flow reactor. At the specified flow rate, the residence time will be approximately 20 minutes[4].

-

Self-Validation: Perform inline UV monitoring or offline UPLC analysis of the eluent to confirm steady-state conversion before collecting the bulk product fraction[3].

Troubleshooting & System Optimization

-

Sluggish Reaction / Low Yield: The 6-propyl group's steric bulk may severely hinder highly substituted nucleophiles. Solution: If harsh thermal conditions fail, pre-activate the pyridine ring. Converting the starting material into an N-(1-alkoxyvinyl) 2-halopyridinium triflate salt drastically lowers the LUMO energy, enabling SNAr reactions with amines and thiols at room temperature[6].

-

Regioselectivity Concerns: SNAr exclusively occurs at the activated ortho and para positions[10]. Because the 6-position is blocked by the propyl group and the 4-position lacks a leaving group, substitution will cleanly and exclusively occur at the 2-position, displacing the chloride ion.

-

Poor Mass Balance: If starting material is consumed but product yield is low, check the pH during aqueous workup. Pyridine derivatives are basic; ensure the aqueous phase is sufficiently basic (pH > 9) during extraction to prevent the product from remaining in the aqueous layer as a water-soluble pyridinium salt.

References[4] Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor - Thieme Connect -https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0028-1083516[8] Buy 4-(6-Methylpyridin-2-yl)morpholine hydrochloride - EvitaChem -https://www.evitachem.com/product/4-6-methylpyridin-2-yl-morpholine-hydrochloride[1] Protocol for Nucleophilic Substitution on the Pyridine Ring - Benchchem -https://www.benchchem.com/protocols/nucleophilic-substitution-pyridine[2] Technical Support Center: Nucleophilic Substitution on Pyridine Rings - Benchchem -https://www.benchchem.com/support/nucleophilic-substitution-pyridine[7] Nucleophilic aromatic substitution - Wikipedia - https://en.wikipedia.org/wiki/Nucleophilic_aromatic_substitution[5] Efficient nucleophilic substitution of halopyridines using ethanol as solvent with microwave heating - Taylor & Francis -https://www.tandfonline.com/doi/full/10.1080/00397911.2012.686054[10] Reaction Examples: Nucleophilic Aromatic Substitution - UCI -https://www.chem.uci.edu/~jsnowick/organics/reactions/snar.html[9] Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC -https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3836173/[3] A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors - Chemical Science (RSC Publishing) -https://pubs.rsc.org/en/content/articlelanding/2022/sc/d2sc04041g[6] Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives - ACS -https://pubs.acs.org/doi/10.1021/acs.joc.4c01755

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04041G [pubs.rsc.org]

- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 5. tandfonline.com [tandfonline.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 8. evitachem.com [evitachem.com]

- 9. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Reaction Examples [cdb.ics.uci.edu]

Buchwald-Hartwig amination conditions for 2-Chloro-6-propylpyridine

This Application Note is designed for researchers and process chemists optimizing the Buchwald-Hartwig amination of 2-Chloro-6-propylpyridine .

Subject: Buchwald-Hartwig Amination of 2-Chloro-6-propylpyridine

Executive Summary & Substrate Analysis

The Substrate: 2-Chloro-6-propylpyridine presents a unique "Goldilocks" scenario in palladium-catalyzed cross-coupling.

-

Electronic Challenge: As a 2-halopyridine, the electron-deficient ring facilitates oxidative addition compared to electron-rich aryl chlorides, but the nitrogen atom is a potent σ-donor capable of displacing phosphine ligands and poisoning the Pd(0) catalyst.

-

Steric Advantage: The 6-propyl group is the critical feature. Unlike unsubstituted 2-chloropyridine, the propyl chain at the C6 position sterically shields the pyridine nitrogen. This steric bulk significantly reduces the rate of non-productive N-binding to the palladium center (catalyst poisoning), often making this substrate more reactive than its unsubstituted counterparts.

Strategic Implication: While catalyst poisoning is suppressed, the C2-Cl bond remains sterically accessible. Therefore, standard "hero" ligands for pyridines (e.g., Xantphos, BrettPhos) are highly effective.

Mechanistic Insight: The "Shielding" Effect

To understand the protocol selection, one must visualize the competition between the productive cycle and the inhibitory pathway.

Figure 1: The 6-propyl group (grey) sterically inhibits the catalyst poisoning pathway (red), favoring the productive oxidative addition (green).

Recommended Protocols

Two distinct protocols are recommended based on the nature of the amine coupling partner.

Protocol A: The "Workhorse" Method (Secondary Amines & Anilines)

Best for: Morpholine, piperidine, N-methylaniline, and robust secondary amines. Rationale: Uses Xantphos , a wide-bite-angle bisphosphine that enforces reductive elimination and is particularly stable with π-deficient heterocycles.

| Component | Reagent | Equivalents | Role |

| Catalyst Source | Pd(OAc)₂ | 2.0 mol% | Stable Pd(II) precursor. |

| Ligand | Xantphos | 3.0 mol% | Wide bite angle (111°) promotes reductive elimination. |

| Base | Cs₂CO₃ | 2.0 equiv | Mild base; prevents side reactions common with alkoxides. |

| Solvent | 1,4-Dioxane | 0.2 M | High boiling point, good solubility. |

| Temperature | 100 °C | - | Required for activation of aryl chlorides. |

Step-by-Step Procedure:

-

Pre-complexation (Crucial): In a vial, dissolve Pd(OAc)₂ (4.5 mg, 0.02 mmol) and Xantphos (17.4 mg, 0.03 mmol) in 1 mL of dry 1,4-dioxane. Stir at RT for 5–10 minutes until the solution turns yellow/orange (formation of L₂Pd species).

-

Charge Reagents: To a separate reaction vessel equipped with a stir bar, add 2-Chloro-6-propylpyridine (1.0 mmol), the amine (1.2 mmol), and Cs₂CO₃ (650 mg, 2.0 mmol).

-

Combine: Transfer the pre-complexed catalyst solution to the reaction vessel. Rinse with remaining solvent to reach 0.2 M concentration (total ~5 mL).

-

Degas: Sparge with Argon or Nitrogen for 5 minutes. Seal the vessel.

-

React: Heat to 100 °C for 4–12 hours. Monitor by HPLC/LC-MS.

-

Workup: Cool to RT, filter through a Celite pad (eluting with EtOAc), and concentrate.

Protocol B: The "High-Performance" Method (Primary Amines & Difficult Cases)

Best for: Primary alkyl amines, sterically hindered amines, or if Protocol A fails. Rationale: Uses BrettPhos , a bulky biaryl monophosphine designed to prevent the formation of bridging palladacycles and facilitate the coupling of primary amines without double-arylation.

| Component | Reagent | Equivalents | Role |

| Precatalyst | BrettPhos Pd G3 | 1.0 - 2.0 mol% | Rapid activation; air-stable precatalyst. |

| Base | NaOtBu | 1.4 equiv | Strong base required for BrettPhos cycle turnover. |

| Solvent | Toluene or t-Amyl Alcohol | 0.2 M | Non-polar (Tol) or polar/protic (t-Amyl) for solubility. |

| Temperature | 80–100 °C | - | - |

Step-by-Step Procedure:

-

Charge Solids: In a nitrogen-filled glovebox (or using strict Schlenk technique), add BrettPhos Pd G3 (15-30 mg based on loading), NaOtBu (135 mg, 1.4 mmol), and 2-Chloro-6-propylpyridine (1.0 mmol) to a vial.

-

Add Liquids: Add the amine (1.2 mmol) and anhydrous Toluene (5 mL).

-

Note: If the amine is a hydrochloride salt, increase base to 2.5 equiv.

-

-

React: Seal the vial and heat to 80 °C.

-

Observation: The reaction often turns dark brown/black upon completion.

-

-

Workup: Quench with water, extract with EtOAc, and purify.

Optimization & Troubleshooting Matrix

Use this decision tree to troubleshoot low yields.

Figure 2: Optimization workflow. Hydrodehalogenation (replacement of Cl with H) is a common side reaction if the amine is bulky; switching to t-Amyl alcohol often mitigates this.

Data Summary Table: Common Issues

| Observation | Root Cause | Corrective Action |

| No Reaction | Oxidative addition failure or N-poisoning. | Switch to BrettPhos Pd G3 (precatalyst ensures active Pd(0)). |

| Product + Des-chloro | Switch solvent to t-Amyl alcohol ; lower temp to 80°C. | |

| Dimer Formation | Homocoupling of substrate. | Ensure strictly anaerobic conditions (O₂ promotes homocoupling). |

| Incomplete Conv. | Catalyst decomposition. | Add a second portion of catalyst (0.5 equiv) after 4 hours. |

References

-

Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link

-

Source of BrettPhos and RuPhos utility for challenging substrates.[1]

-

-

Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[2][3][4][5] Reaction intermediates and structure-activity relationships." Journal of the American Chemical Society. Link

- Foundational text on mechanism and oxid

-